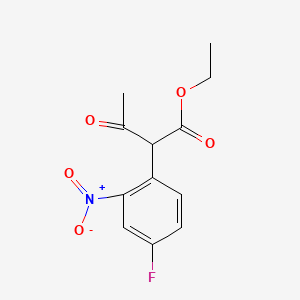![molecular formula C10H8F4O3 B1441654 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one CAS No. 885132-71-8](/img/structure/B1441654.png)
1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one
Overview
Description
1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one, also known as DFE, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DFE is a ketone derivative that has been synthesized through several methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. The mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on biological systems.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are lipid compounds that play a role in inflammation and pain. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been found to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one has several advantages for lab experiments. It is relatively easy to synthesize, and its properties make it a useful tool for the study of biological systems. However, there are also limitations to its use. This compound is a relatively new compound, and its effects on biological systems are still being studied. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one. Further research is needed to fully understand its mechanism of action and its effects on biological systems. Additionally, this compound has potential applications in the fields of cancer research, drug development, and materials science, and further research is needed to explore these applications. Finally, the synthesis of new derivatives of this compound may lead to the development of more effective and efficient compounds for use in scientific research.
Scientific Research Applications
1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one has been studied for its potential applications in scientific research. It has been found to have antitumor and anti-inflammatory properties, making it a promising candidate for cancer research and drug development. This compound has also been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems. Additionally, this compound has been found to have potential applications in the field of materials science, as it can be used as a building block for the synthesis of various organic materials.
properties
IUPAC Name |
1-[3,4-bis(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O3/c1-5(15)6-2-3-7(16-9(11)12)8(4-6)17-10(13)14/h2-4,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGDOPWIXWHJJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(F)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696741 | |
| Record name | 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885132-71-8 | |
| Record name | 1-[3,4-Bis(difluoromethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




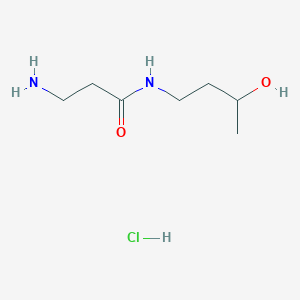

![2,2,2-trifluoroethyl N-[2-(4-methylpiperazin-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1441574.png)

![(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methanol hydrochloride](/img/structure/B1441578.png)
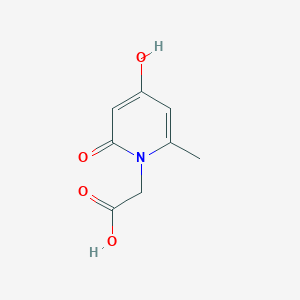
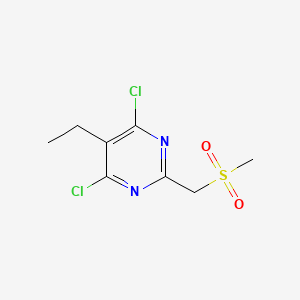
![[1-(Morpholin-4-yl)cyclopentyl]methanamine dihydrochloride](/img/structure/B1441582.png)
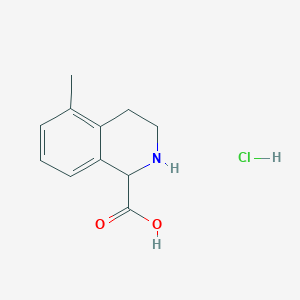
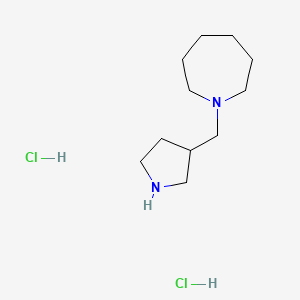
![1-[2-(4-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441590.png)

